chemical properties and molecular weight of 1-Cyclopropylpiperazine hydrochloride
chemical properties and molecular weight of 1-Cyclopropylpiperazine hydrochloride
An In-Depth Technical Guide to 1-Cyclopropylpiperazine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
1-Cyclopropylpiperazine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique molecular architecture, which combines the rigid, lipophilic cyclopropyl group with the flexible and synthetically adaptable piperazine scaffold, makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's physicochemical properties, synthetic routes, reaction chemistry, and its pivotal role in the creation of novel therapeutics, particularly in oncology and neuroscience.
Physicochemical and Molecular Characteristics
1-Cyclopropylpiperazine hydrochloride is the salt form of 1-(Cyclopropylcarbonyl)piperazine, which enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[2][3] The presence of the cyclopropyl moiety contributes to the molecule's distinct reactivity and conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions in drug design.[1]
Key Properties Summary
The fundamental properties of 1-Cyclopropylpiperazine hydrochloride are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone;hydrochloride | [4][5] |
| CAS Number | 1021298-67-8 | [1][4][5] |
| Molecular Formula | C₈H₁₅ClN₂O (or C₈H₁₄N₂O·HCl) | [3][4] |
| Molecular Weight | 190.67 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 175 - 180 °C | [1] |
| Purity | Typically ≥ 98% (by titration) | [1][2] |
| Solubility | Soluble in polar solvents such as water and alcohols | [3] |
Synthesis and Reaction Chemistry
The reliable synthesis of high-purity 1-Cyclopropylpiperazine hydrochloride is crucial for its application in pharmaceutical manufacturing. The most common and scalable approach involves the deprotection of a Boc-protected piperazine precursor.
Experimental Protocol: Synthesis via Boc-Deprotection
This protocol describes the synthesis from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a widely available starting material. The choice of a hydrochloric acid solution in methanol is strategic; it acts as both the deprotecting agent and the source of the hydrochloride salt, streamlining the process into a single, efficient step.
Step-by-Step Methodology:
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Reaction Setup: A solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 14.5 mmol) is prepared in methanol (15 mL) in a suitable reaction vessel.[6]
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Acid Addition: The solution is cooled to 0 °C using an ice bath. A 3M solution of hydrochloric acid in methanol (15 mL) is added slowly while stirring.[6] Maintaining a low temperature during the addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete removal of the Boc protecting group.[6]
-
Product Isolation: The solvent is removed under reduced pressure (rotoevaporation). This step yields the crude 1-Cyclopropylpiperazine hydrochloride as a solid.[6]
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Purification & Characterization: The resulting off-white solid can be used directly or further purified by recrystallization if necessary. The product identity and purity are confirmed using analytical methods such as ¹H-NMR and LC-MS.[6] Expected characterization results include:
Synthesis Workflow Diagram
Caption: Key coupling step in the synthesis of Olaparib.
Applications in Neuroscience
The piperazine scaffold is a well-known privileged structure in neuroscience drug discovery. The addition of the cyclopropylcarbonyl group modulates the electronic and steric properties, leading to novel activities.
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Neuroprotective Agents: It is used to synthesize analogs of drugs like Esaprazole, which have shown potential neuroprotective properties in preclinical studies. [2]* Receptor Binding: Analogs have demonstrated binding affinity for sigma-1 receptors, which are implicated in a range of neurological and psychiatric disorders, including depression and neurodegeneration. [1][4]
Emerging Research Areas
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Kinase Inhibitors: The compound is a valuable building block for developing quinazoline-based kinase inhibitors for oncology applications. [4]* Antimicrobial Agents: Researchers are incorporating this moiety into peptidomimetic structures to create novel antimicrobial agents with the potential to combat drug-resistant bacteria. [4]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 1-Cyclopropylpiperazine hydrochloride is essential to ensure laboratory safety.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| H315 | Causes skin irritation. | [5] | |
| H319 | Causes serious eye irritation. | [5] | |
| H302 | Harmful if swallowed. | [5] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [7]* Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [7]* Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. [7]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists. [7][9]* Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [7][9]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [7][9]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of heat or ignition. [9][10][11]
Conclusion
1-Cyclopropylpiperazine hydrochloride is more than a simple chemical intermediate; it is a key enabler in the synthesis of advanced therapeutics. Its robust and scalable synthesis, combined with its versatile reactivity, has secured its place in the toolbox of medicinal chemists. From the production of the life-saving cancer drug Olaparib to the exploration of new treatments for neurological disorders, this compound's impact is both significant and expanding, underscoring the critical role of foundational building blocks in the landscape of modern drug discovery.
References
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(Cyclopropyl)(piperazin-1-yl)methanone hydrochloride - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
1-(Cyclopropylcarbonyl)piperazine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (2020). CN111116514A. Google Patents.
- Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.). EP2824098B1. Google Patents.
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